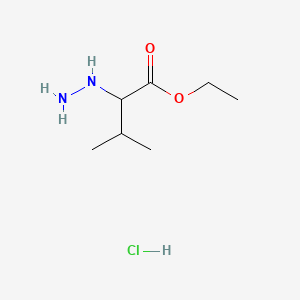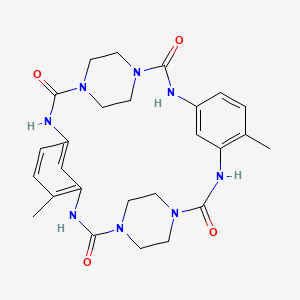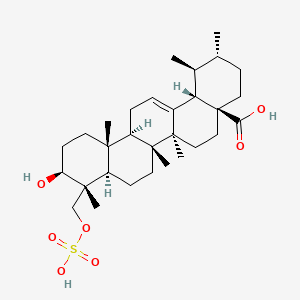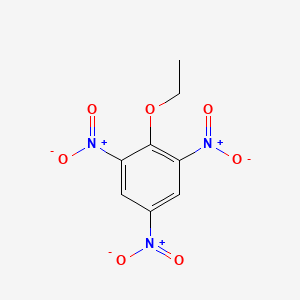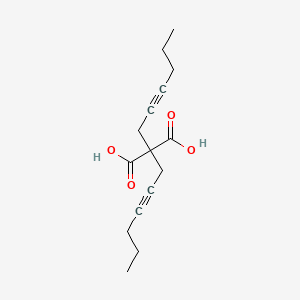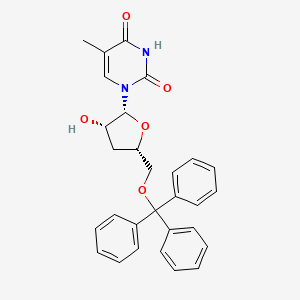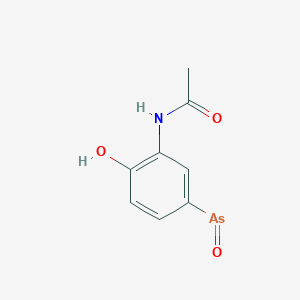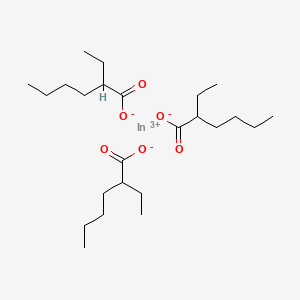
Indium(III) 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid that is soluble in organic solvents. This compound is primarily used as a precursor for the deposition of indium oxide thin films, which are essential in various electronic applications, including liquid crystal displays and solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate is typically synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in an organic solvent such as toluene. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity indium metal and 2-ethylhexanoic acid. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control tests to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide (In2O3), which is a key material in electronic applications.
Reduction: It can be reduced to metallic indium under specific conditions.
Substitution: It can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Involves the use of other carboxylic acids or ligands in an organic solvent.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Metallic indium
Substitution: Various indium carboxylates depending on the ligands used.
Aplicaciones Científicas De Investigación
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Bioimaging and Radiopharmaceuticals: It emits Auger electrons, which can cause localized damage to cancer cells, making it useful in targeted cancer therapies.
In Antimicrobial Applications: It disrupts the cellular processes of microorganisms, leading to their death.
In Electronic Applications: It decomposes to form indium oxide, which has excellent electrical conductivity and transparency.
Comparación Con Compuestos Similares
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Comparison:
- Indium(III) 2-ethylhexanoate vs. Indium(III) acetate: Both are used as precursors for indium oxide, but this compound is preferred for its solubility in organic solvents .
- This compound vs. Indium(III) chloride: Indium(III) chloride is more commonly used in aqueous solutions, while this compound is used in organic solvents .
- This compound vs. Indium(III) nitrate: Indium(III) nitrate is primarily used in aqueous solutions for different applications, whereas this compound is used for thin film deposition .
This compound stands out due to its versatility and effectiveness in various applications, particularly in the field of electronics and medical research.
Propiedades
Número CAS |
69375-27-5 |
|---|---|
Fórmula molecular |
C24H45InO6 |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


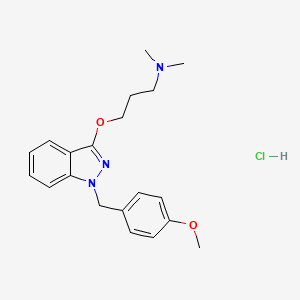
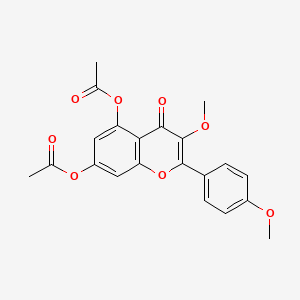
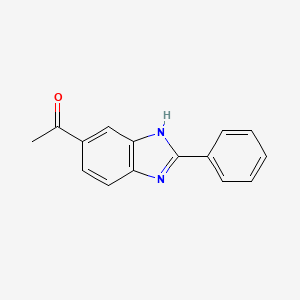
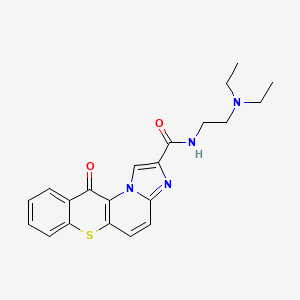
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
